molecular formula C17H12ClNO B1454305 8-Methyl-2-phenylquinoline-4-carbonyl chloride CAS No. 854863-92-6

8-Methyl-2-phenylquinoline-4-carbonyl chloride

Cat. No.: B1454305
CAS No.: 854863-92-6
M. Wt: 281.7 g/mol
InChI Key: PZOVHYYZLYRAPB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Methyl-2-phenylquinoline-4-carbonyl chloride typically involves the reaction of 8-methyl-2-phenylquinoline with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography to obtain the desired compound .

Chemical Reactions Analysis

8-Methyl-2-phenylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation can be carried out using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), while reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

8-Methyl-2-phenylquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-phenylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, enzymes, or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the nature of the target and the conditions under which the compound is used .

Comparison with Similar Compounds

8-Methyl-2-phenylquinoline-4-carbonyl chloride can be compared with other similar compounds, such as:

    2-Phenylquinoline-4-carbonyl chloride: Lacks the methyl group at the 8-position, which can affect its reactivity and binding properties.

    8-Methylquinoline-4-carbonyl chloride: Lacks the phenyl group at the 2-position, which can influence its chemical behavior and applications.

    2-Phenyl-8-methylquinoline:

These comparisons highlight the unique structural features of this compound and its distinct chemical properties and applications.

Properties

IUPAC Name

8-methyl-2-phenylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c1-11-6-5-9-13-14(17(18)20)10-15(19-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOVHYYZLYRAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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